N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide
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Overview
Description
N’-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide is a versatile compound with a unique structure that combines a coumarin moiety with a benzohydrazide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide typically involves the reaction of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with benzohydrazide. The reaction is carried out in the presence of a suitable condensing agent, such as dicyclohexylcarbodiimide (DCC), under reflux conditions . The reaction mixture is then purified using recrystallization techniques to obtain the pure product.
Industrial Production Methods
While specific industrial production methods for N’-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The benzohydrazide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
N’-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N’-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s coumarin moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
6-methoxy-2-oxo-2H-chromene-3-carboxylic acid: A precursor in the synthesis of N’-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide.
2-oxo-2H-chromene-3-carboxylic acid derivatives: Compounds with similar structures and potential biological activities.
Uniqueness
N’-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide is unique due to its combination of a coumarin moiety with a benzohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-benzoyl-6-methoxy-2-oxochromene-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-24-13-7-8-15-12(9-13)10-14(18(23)25-15)17(22)20-19-16(21)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBCPPXVQADSAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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